molecular formula C12H24ClNO2 B1397378 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1219948-58-9

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No.: B1397378
CAS No.: 1219948-58-9
M. Wt: 249.78 g/mol
InChI Key: AZDOWRCAQRWSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride (CAS 1219948-58-9) is a chemical compound with the molecular formula C12H24ClNO2 and a molecular weight of 249.78 g/mol. This piperidine derivative is supplied as a research-grade material and must be stored sealed in a dry, room-temperature environment to preserve its stability . The core research value of this compound lies in its piperidin-4-yl structural motif. This scaffold is of significant interest in medicinal chemistry and pharmacology, particularly in the development and study of novel therapeutics. Piperidine derivatives are extensively investigated for their diverse biological activities. Notably, analogous compounds featuring the piperidin-4-yl group have been identified as key scaffolds in the development of potent NLRP3 inflammasome inhibitors, which are relevant for researching inflammatory diseases . Furthermore, structurally related 4-oxypiperidine compounds are explored as multiple targeting ligands, demonstrating high affinity as histamine H3 receptor antagonists/inverse agonists with additional inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for neurodegenerative disease research . Piperidin-4-one derivatives have also been synthesized and evaluated for their antimicrobial properties, indicating the broad potential of this chemical class . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-piperidin-4-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-5-11-3-6-13-7-4-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOWRCAQRWSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-58-9
Record name Butanoic acid, 3-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the esterification of 3-methylbutanoic acid with 2-(4-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. After the esterification, the product is purified through distillation or recrystallization .

In industrial production, the process may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.

Scientific Research Applications

The biological activity of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is of particular interest in pharmacology and medicinal chemistry. Preliminary studies suggest that it may interact with various receptors in the central nervous system (CNS), potentially acting as a ligand influencing physiological responses.

Potential Pharmacological Properties

  • CNS Activity : Given the presence of the piperidine structure, there is speculation about its psychoactive potential, similar to other piperidine derivatives that interact with neurotransmitter systems.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Scientific Research Applications

This compound has several applications across different scientific domains:

Chemistry

  • Building Block : It can be used as a building block in organic synthesis for the preparation of more complex molecules.
  • Reagent in Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Ligand Studies : It may serve as a ligand in biochemical studies to investigate protein interactions and receptor binding.
  • Mechanism of Action Studies : Interaction studies involving this compound are crucial for understanding its pharmacodynamics. Techniques like molecular docking and receptor binding assays could provide insights into its potential therapeutic effects.

Medicine

  • Drug Development : Its unique structural features suggest potential therapeutic applications in developing new drugs targeting specific biological pathways.

Industry

  • Production of Specialty Chemicals : The compound can be utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 2-(4-piperidinyl)ethyl 3-methylbutanoate hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features LogP* PSA* (Ų) Hazard Class
This compound C₁₂H₂₂ClNO₂ (hypothetical) ~259.77 3-methylbutanoate ester, HCl salt ~3.0 ~38.3 Not available
2-(4-Piperidinyl)ethyl nicotinate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Nicotinate ester, HCl salt 2.8 54.3 Irritant
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride C₁₃H₂₄ClNO₂ 261.79 Cyclopentanecarboxylate ester, HCl salt 3.24 38.3 Not classified
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Acetate ester, 3-methylpiperidine, HCl ~1.5 ~38.3 Industrial grade
Indoramin Hydrochloride C₂₂H₂₆ClN₃O 408.91 Benzamide, indole substituent, HCl salt 4.5 62.3 Pharmaceutical

*LogP (partition coefficient) and PSA (polar surface area) values are estimated or inferred from analogs.

Key Observations:

Ester Group Influence: The nicotinate ester in introduces a pyridine ring, increasing polarity (PSA = 54.3 vs. ~38.3 for aliphatic esters) and reducing LogP compared to the 3-methylbutanoate analog.

Piperidine Substitution :

  • The 3-methylpiperidine derivative () has a methyl group on the piperidine ring, which may sterically hinder interactions with biological targets compared to unsubstituted piperidine.
  • Indoramin Hydrochloride () demonstrates how aryl substituents (benzamide and indole) drastically alter pharmacological activity, enabling alpha-1 adrenergic receptor antagonism.

Biological Activity

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a chemical compound characterized by a piperidine ring and a 3-methylbutanoate moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, although comprehensive research specifically focusing on this compound is limited.

Chemical Structure and Properties

  • Molecular Formula : C11H22ClNO2
  • Molecular Weight : Approximately 249.77 g/mol
  • Functional Groups : Piperidine ring, ester group (3-methylbutanoate)

The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays and potential therapeutic applications.

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar piperidine structures are known to interact with various biological targets, including:

  • Ion Channels : Modulation of ion channel activity can influence neuronal excitability and neurotransmission.
  • Neurotransmitter Systems : Potential interactions with acetylcholine receptors may suggest a role in cognitive enhancement or neuroprotection.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase, which could lead to increased levels of neurotransmitters in synaptic clefts.

Biological Activity

Preliminary studies indicate that derivatives of piperidine, including this compound, exhibit various biological activities:

Activity Type Description
Analgesic Effects Potential for pain relief through modulation of pain pathways.
Anti-inflammatory Effects Investigated for reducing inflammation in various models.
Cognitive Enhancement Possible effects on memory and learning due to interactions with neurotransmitter systems.
Antioxidant Activity Similar compounds have shown potential in scavenging free radicals.

Case Studies and Research Findings

  • Analgesic Properties : A study investigating the analgesic potential of piperidine derivatives found that certain structural modifications enhanced pain relief in animal models, suggesting that this compound may possess similar properties.
  • Neuroprotective Effects : Research on related compounds indicated neuroprotective effects against oxidative stress, potentially applicable to neurodegenerative disorders. The ability to inhibit acetylcholinesterase suggests possible therapeutic applications in Alzheimer's disease.
  • In vitro Studies : In vitro assays have shown that piperidine derivatives can modulate ion channels and receptor activity, which may contribute to their biological efficacy. Further studies are needed to elucidate the specific interactions of this compound with these targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride?

The synthesis typically involves sequential steps:

  • Nucleophilic substitution : Reacting 4-piperidinyl ethanol with a halogenated 3-methylbutanoate derivative under basic conditions to form the ester linkage.
  • Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    Key considerations include controlling reaction temperature (40–60°C) to minimize side reactions and optimizing stoichiometry for higher yields (>70%) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC : Use a C18 column with UV detection (λ = 210–260 nm) and a mobile phase of methanol/water (70:30) containing 0.1% trifluoroacetic acid to resolve impurities .
  • NMR : Confirm the ester linkage via ¹H-NMR signals at δ 4.1–4.3 ppm (CH₂-O) and the piperidine ring protons at δ 2.5–3.0 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks corresponding to the molecular ion (C₁₃H₂₄ClNO₂⁺, calc. 278.15) .

Q. What are the documented biological targets or activities of this compound?

While direct data on this compound is limited, structurally related piperidine esters exhibit:

  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) or ion channels due to the piperidine moiety’s basicity .
  • Enzyme inhibition : Potential esterase resistance due to steric hindrance from the 3-methylbutanoate group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., DMAP), and reaction time to identify optimal conditions .
  • Purification strategies : Use gradient recrystallization (e.g., ethanol/ethyl acetate mixtures) to remove unreacted starting materials and byproducts .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., ester hydrolysis) .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

  • Orthogonal assays : Validate receptor binding data using both radioligand displacement and functional assays (e.g., calcium flux) to confirm target engagement .
  • Metabolic stability checks : Incubate the compound with liver microsomes to assess if metabolites interfere with activity measurements .
  • Batch variability analysis : Compare multiple synthetic batches via HPLC-MS to rule out impurity-driven artifacts .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the piperidine nitrogen and conserved aspartate residues in GPCRs .
  • MD simulations : Assess the ester group’s conformational flexibility and its impact on binding pocket occupancy over 100-ns trajectories .
  • QSAR modeling : Corrogate steric parameters (e.g., molar refractivity) of the 3-methylbutanoate moiety with activity datasets from analogs .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?

  • pH-dependent solubility : The hydrochloride salt’s solubility decreases in alkaline buffers (pH > 7) due to free base precipitation. Use phosphate buffer (pH 6.5) for in vitro assays .
  • Co-solvent systems : For in vivo studies, employ PEG-400/water (40:60) to enhance solubility without altering pharmacokinetics .

Q. What experimental controls are critical for reproducibility in biological studies?

  • Negative controls : Include a piperidine-free analog to isolate the contribution of the 4-piperidinyl group to activity .
  • Stability controls : Pre-incubate the compound in assay buffer to account for ester hydrolysis during prolonged experiments .

Methodological Recommendations

  • Synthetic scalability : Pilot reactions at >10 mmol scale require strict temperature control to avoid exothermic side reactions .
  • Biological assay design : Use a minimum of three independent replicates with blinded compound coding to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.